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molecular formula C11H9ClN2 B3324098 4-(Chloromethyl)-2-phenylpyrimidine CAS No. 179260-80-1

4-(Chloromethyl)-2-phenylpyrimidine

Cat. No. B3324098
M. Wt: 204.65 g/mol
InChI Key: FKPVJFSYLOXSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05594141

Procedure details

A solution of 55 mg 2-phenyl-4-hydroxymethylpyrimidine in 1 mL of thionyl chloride was heated at reflux temperature for 1 hr and the excess thionyl chloride removed by evaporation under reduced pressure to yield 50 mg of 2-phenyl-4-chloromethylpyrimidine as an oil which was used in the next step without further purification or characterization.
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:12]=[C:11]([CH2:13]O)[CH:10]=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:17])=O>>[C:1]1([C:7]2[N:12]=[C:11]([CH2:13][Cl:17])[CH:10]=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
55 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=CC(=N1)CO
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the excess thionyl chloride removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=CC(=N1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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